molecular formula C9H4F8 B6341148 2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene;  97% CAS No. 393-83-9

2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene; 97%

Cat. No. B6341148
CAS RN: 393-83-9
M. Wt: 264.11 g/mol
InChI Key: MIVMCFUYTTXKBN-UHFFFAOYSA-N
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Description

Difluoromethyl and trifluoromethyl groups are functional groups in organic chemistry with the formulas -CF2H and -CF3, respectively . They are often used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to their unique physical and chemical properties .


Synthesis Analysis

The synthesis of compounds with difluoromethyl and trifluoromethyl groups has been a subject of extensive research . Various methods exist for introducing these functionalities. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Chemical Reactions Analysis

The chemical reactions involving difluoromethyl and trifluoromethyl groups are diverse and depend on the specific compound and reaction conditions . These groups can participate in various types of reactions, including electrophilic, nucleophilic, radical, and cross-coupling reactions .


Physical And Chemical Properties Analysis

Compounds with difluoromethyl and trifluoromethyl groups exhibit unique physical and chemical properties. For example, the trifluoromethyl group has a significant electronegativity, which can affect the acidity and basicity of the compound .

Scientific Research Applications

Pharmaceutical Research

The incorporation of fluorine atoms into organic molecules is a common strategy in pharmaceutical research due to the unique properties that these atoms confer, such as increased lipophilicity and metabolic stability2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene can serve as a precursor for the synthesis of trifluoromethyl ethers, which are increasingly used as substituents in bioactive compounds . These ethers can enhance the biological activity and selectivity of pharmaceuticals.

Agrochemical Development

Fluorinated compounds like 2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene are valuable in the development of agrochemicals. They can be used to create substances such as proinsecticides, insect growth regulators, and plant growth regulators . The unique properties of fluorinated compounds can improve the efficacy and environmental stability of these agrochemicals.

Material Science

In material science, fluorinated compounds are utilized for their exceptional properties, such as thermal stability and resistance to degradation2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene could be involved in the synthesis of advanced materials, including thermoplastic membranes and surfactants . These materials find applications in various industries, from electronics to textiles.

Vulcanizing Agents

The compound’s derivatives can act as vulcanizing agents in the rubber industry. Vulcanization is a chemical process for converting rubber or related polymers into more durable materials via the addition of sulfur or other equivalent curatives or accelerators . This process enhances the elasticity and strength of the rubber products.

Dyestuff Intermediates

2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene: can be used as an intermediate in the production of dyestuffs. These fluorinated intermediates can impart desirable qualities to dyes, such as improved colorfastness and resistance to photodegradation .

Insulating Fluids

Due to its potential thermal and chemical stability, 2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene may be used in the formulation of insulating fluids. These fluids are essential in electrical applications for preventing overheating and maintaining the performance of electrical components .

Future Directions

The use of difluoromethyl and trifluoromethyl groups in the synthesis of organic compounds is a vibrant field of research with many potential future directions. This includes the development of new synthetic methods, the design of new pharmaceuticals and agrochemicals, and the exploration of new applications in materials science .

properties

IUPAC Name

2-(difluoromethyl)-1,4-bis(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F8/c10-7(11)5-3-4(8(12,13)14)1-2-6(5)9(15,16)17/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVMCFUYTTXKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214876
Record name Benzene, 2-(difluoromethyl)-1,4-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene

CAS RN

393-83-9
Record name Benzene, 2-(difluoromethyl)-1,4-bis(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-(difluoromethyl)-1,4-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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